GALLAMINE TRIETHIODIDE

概要

説明

準備方法

GALLAMINE TRIETHIODIDE is synthesized through a series of chemical reactions involving triethylamine and benzene derivatives. The synthetic route typically involves the reaction of triethylamine with benzene-1,2,3-triyl tris(oxy)triethanol, followed by iodination to form this compound . Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

GALLAMINE TRIETHIODIDE undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of iodine atoms.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.

Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the breakdown of the molecule.

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Gallamine triethiodide, also known as Flaxedil, is a synthetic nondepolarizing neuromuscular blocking agent . It is primarily used as an adjunct to anesthesia to induce skeletal muscle relaxation, particularly in patients undergoing mechanical ventilation .

Scientific Research Applications

Neuromuscular Blocking Agent this compound is utilized for blocking neuromuscular transmission in both clinical and experimental settings . It functions similarly to tubocurarine but has the distinctive effect of blocking the cardiac vagus, which can lead to sinus tachycardia and, in some instances, hypertension and increased cardiac output . Caution is advised when using it on patients susceptible to increased heart rate, but it may be beneficial for those experiencing bradycardia .

Effects on Nerve Fibers Voltage-clamp studies have demonstrated that gallamine directly impacts amphibian and mammalian myelinated nerve fibers . Externally, it is approximately five times more potent than tetraethylammonium in blocking potassium conductance, but it does not affect the sodium channel . Internal application slows sodium inactivation, and at positive potentials, it can occlude sodium channels, almost eliminating outward sodium currents .

Pharmacokinetics Studies involving patients undergoing anesthesia who received gallamine intravenously showed that a two-compartment open model adequately characterizes its behavior in the body . The mean values for half-life, plasma clearance, and volume of distribution were found to be 134.58 minutes, 1.20 ml/min/kg, and 225.28 ml/kg, respectively .

Hemodynamic Effects Investigations into the hemodynamic effects of gallamine during halothane anesthesia revealed that it increases cardiac output, heart rate, arterial pressure, and left ventricular work while decreasing total peripheral resistance and mean transit time . These effects are attributed to a cardiovagal block, myocardial stimulation, and a slight sympathetic ganglionic block .

Case Studies

Accidental intrathecal injection There was a reported case of a patient who experienced severe convulsions approximately 1.5 hours after an accidental sub-arachnoid injection of this compound .

作用機序

GALLAMINE TRIETHIODIDE exerts its effects by binding to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate. This competitive binding blocks the action of acetylcholine, preventing muscle contraction . The compound also has a parasympatholytic effect on the cardiac vagus nerve, which can cause tachycardia and occasionally hypertension .

類似化合物との比較

GALLAMINE TRIETHIODIDE is similar to other non-depolarizing neuromuscular blocking agents such as tubocurarine and pancuronium . it has unique properties that distinguish it from these compounds:

Tubocurarine: Like this compound, tubocurarine is a non-depolarizing muscle relaxant, but it has a slower onset of action and longer duration.

Pancuronium: Pancuronium is another non-depolarizing muscle relaxant with a faster onset and longer duration compared to this compound.

This compound’s unique combination of rapid onset and moderate duration of action makes it particularly useful in specific clinical settings .

特性

CAS番号 |

7006-17-9 |

|---|---|

分子式 |

C30H60N3O3+3 |

分子量 |

510.8 g/mol |

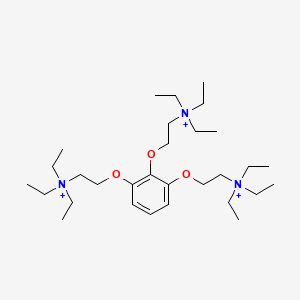

IUPAC名 |

2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium |

InChI |

InChI=1S/C30H60N3O3/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9/h19-21H,10-18,22-27H2,1-9H3/q+3 |

InChIキー |

OZLPUNFFCJDMJD-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC |

正規SMILES |

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC |

外観 |

Solid powder |

melting_point |

147.5°C |

Key on ui other cas no. |

7006-17-9 65-29-2 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。